molecular formula C19H19F2N3O2S2 B2853464 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,4-difluorophenyl)methyl]acetamide CAS No. 1260921-38-7

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,4-difluorophenyl)methyl]acetamide

Cat. No.: B2853464
CAS No.: 1260921-38-7
M. Wt: 423.5
InChI Key: CIFWIELLLHUCKD-UHFFFAOYSA-N
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Description

2-({3-Butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,4-difluorophenyl)methyl]acetamide is a thienopyrimidine-based acetamide derivative characterized by a 3-butyl-4-oxo-thieno[3,2-d]pyrimidin-2-ylsulfanyl core linked to an N-(2,4-difluorobenzyl)acetamide moiety. Its molecular formula is C₂₂H₂₂F₂N₃O₂S₂, with a molecular weight of 482.55 g/mol. The compound combines a lipophilic butyl substituent on the pyrimidine ring with electron-withdrawing fluorine atoms on the benzyl group, which may enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2,4-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S2/c1-2-3-7-24-18(26)17-15(6-8-27-17)23-19(24)28-11-16(25)22-10-12-4-5-13(20)9-14(12)21/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFWIELLLHUCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,4-difluorophenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the thieno[3,2-d]pyrimidine core. This core is then functionalized with a butyl group and further reacted with appropriate reagents to introduce the sulfanyl and difluorobenzyl acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,4-difluorophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. The difluorobenzyl group enhances the compound’s binding affinity and specificity, while the sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

The 2,4-difluorobenzyl group balances lipophilicity and metabolic stability, whereas the trifluoromethoxyphenyl group in ’s compound introduces a stronger electron-withdrawing effect, possibly enhancing receptor binding .

Synthetic Pathways: The target compound’s synthesis likely follows methods similar to , where thienopyrimidine intermediates react with chloroacetanilides under basic conditions (e.g., K₂CO₃ in acetone). Yields (~68–74%) may vary depending on substituent reactivity .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • The 3-butyl group may prolong half-life due to increased hydrophobicity, whereas 7-phenyl () could sterically hinder target interactions.
  • Fluorine and trifluoromethoxy groups enhance metabolic stability and binding to hydrophobic pockets in enzymes or receptors .

Pharmacokinetic Considerations :

  • The target compound’s molecular weight (482.55 g/mol) approaches the upper limit of Lipinski’s Rule of Five, suggesting possible challenges in oral bioavailability.

Gaps in Evidence: No explicit data on the target compound’s solubility, toxicity, or specific biological targets are available. Further studies are needed to validate inferred properties.

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2,4-difluorophenyl)methyl]acetamide is a member of the thienopyrimidine family, known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O2S2C_{21}H_{25}N_{3}O_{2}S_{2} with a molecular weight of 415.6 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, a butyl group, and an acetamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC21H25N3O2S2
Molecular Weight415.6 g/mol
IUPAC Name2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-difluorophenyl)methylacetamide
InChI KeyRMNYIOIQFUDBRS-UHFFFAOYSA-N

Biological Activity Overview

Thienopyrimidine derivatives have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound in focus has demonstrated significant potential in several areas:

1. Anticancer Activity

Research indicates that compounds similar to this thienopyrimidine derivative exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the thienopyrimidine structure can enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

2. Anti-inflammatory Effects

Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays have shown that derivatives of thienopyrimidines can reduce the production of prostaglandins by inhibiting COX activity. For example:

  • IC50 values for COX inhibition have been reported in similar compounds ranging from 8 to 20 μM .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease processes:

  • Cholinesterases : Some thienopyrimidine derivatives have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential as therapeutic agents for neurodegenerative diseases .
  • Kinases : The thieno[3,2-d]pyrimidine core is known to interact with kinase targets involved in signal transduction pathways relevant to cancer and inflammation.

Case Studies

Several studies have investigated the biological activity of related thienopyrimidine compounds:

  • Study on Anti-inflammatory Activity :
    • A series of derivatives were synthesized and tested for COX inhibition.
    • Results indicated that some compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like indomethacin .
  • Cytotoxicity Assays :
    • Various derivatives were tested against human cancer cell lines.
    • Results demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 μM depending on the structural modifications made to the thienopyrimidine scaffold.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : By targeting key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : Interference with cellular signaling pathways that regulate cell growth and apoptosis.

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